molecular formula C11H10N6OS2 B5749717 N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B5749717
M. Wt: 306.4 g/mol
InChI Key: CVYKPZGRMCTJOI-UHFFFAOYSA-N
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Description

Benzothiazole (BT) is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . BT derivatives are manufactured worldwide for a wide variety of applications . BT derivatives act as an important scaffold and have played a significant role in the field of medicinal chemistry .


Synthesis Analysis

Synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can vary depending on the specific pathways used. For example, one method involves the benzoylation of substituted phenols under low temperature .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various methods. For example, the melting point can be determined and the compound can be characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target they interact with. Some benzothiazole derivatives have shown promising activity against Staphylococcus aureus .

Future Directions

Benzothiazole derivatives have been investigated extensively and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities . Therefore, the future research directions could involve further exploration of these compounds for their potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS2/c1-17-11(14-15-16-17)19-6-9(18)13-10-12-7-4-2-3-5-8(7)20-10/h2-5H,6H2,1H3,(H,12,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYKPZGRMCTJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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